3,4-Diacetamidobenzoic acid

Vue d'ensemble

Description

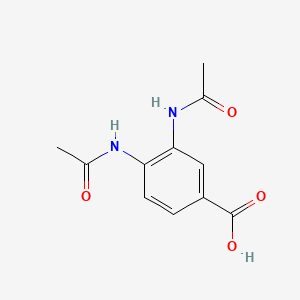

3,4-Diacetamidobenzoic acid is an organic compound with the molecular formula C11H12N2O4 It is a derivative of benzoic acid, where two acetamido groups are attached to the benzene ring at the 3 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diacetamidobenzoic acid typically involves the acetylation of 3,4-diaminobenzoic acid. The reaction is carried out by treating 3,4-diaminobenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Diacetamidobenzoic acid undergoes various chemical reactions, including:

Hydrolysis: The acetamido groups can be hydrolyzed to yield 3,4-diaminobenzoic acid.

Oxidation: The compound can be oxidized to form corresponding quinones.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using acidic or basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

Hydrolysis: 3,4-Diaminobenzoic acid.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral and Immunostimulatory Properties

3,4-Diacetamidobenzoic acid has been identified as a component in the development of antiviral agents. Research indicates that it exhibits immunostimulatory effects, making it a candidate for therapeutic applications against viral infections. A study demonstrated the compound's effectiveness when incorporated into formulations aimed at enhancing immune response in vivo, particularly in animal models .

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of quinoxaline derivatives, which are significant for their antitumor and antimicrobial properties. The nitration of this compound can lead to the formation of 4-acetamido-3-nitrobenzoic acid, which is further processed to yield active pharmaceutical ingredients .

Analytical Chemistry

Development of Analytical Methods

Recent advancements have led to the establishment of analytical methods for quantifying this compound in biological samples. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been validated for accurate measurement of this compound in pharmacokinetic studies . These methods are crucial for understanding the compound's bioavailability and metabolic pathways.

Quality Control in Pharmaceutical Formulations

The compound's presence in pharmaceutical formulations necessitates stringent quality control measures. Analytical methods developed for its detection ensure compliance with regulatory standards and help in assessing the stability and efficacy of drug products containing this compound.

Environmental Science

Impact on Mutagenicity Studies

Research has explored the role of this compound in environmental mutagenicity studies. Its structural analogs have been evaluated for their potential carcinogenic effects when exposed to various environmental conditions. Studies indicate that compounds related to this compound may influence the mutagenicity of heterocyclic amines found in cooked foods .

Table 1: Summary of Pharmaceutical Applications

Mécanisme D'action

The mechanism of action of 3,4-Diacetamidobenzoic acid involves its interaction with various molecular targets. The acetamido groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-Acetamidobenzoic acid: Similar structure but with only one acetamido group.

3,4-Diaminobenzoic acid: Precursor to 3,4-Diacetamidobenzoic acid with amino groups instead of acetamido groups.

Diatrizoate: A contrast agent with a similar benzoic acid core but with additional iodine atoms and acetamido groups.

Uniqueness: this compound is unique due to the presence of two acetamido groups, which confer specific chemical and biological properties

Activité Biologique

3,4-Diacetamidobenzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail its biological activities supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by two acetamido groups attached to the benzene ring at the 3 and 4 positions. Its chemical formula is CHNO, and it has a molecular weight of 218.20 g/mol. The presence of the amide groups enhances its solubility in biological systems, which is crucial for its activity.

1. Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory effects. In a study evaluating various benzoic acid derivatives, this compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the suppression of NF-κB signaling pathways, which are pivotal in mediating inflammatory responses .

Table 1: Inhibition of Pro-inflammatory Cytokines

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 75 | 68 |

| Control (Dexamethasone) | 90 | 85 |

2. Anticancer Activity

The anticancer properties of this compound have been explored through various studies. It has shown promising results against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. In vitro assays indicated that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound:

- IC value was determined to be approximately 15 µM.

- Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest and apoptosis |

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Study Findings:

In a disk diffusion assay, the compound showed zones of inhibition ranging from 12 to 18 mm at concentrations of 100 µg/mL against the tested strains .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Anti-inflammatory Mechanism: The compound modulates cytokine production by interfering with transcription factors like NF-κB.

- Anticancer Mechanism: It promotes apoptosis through mitochondrial pathways and caspase activation.

- Antimicrobial Mechanism: The presence of amide groups enhances membrane permeability leading to bacterial cell death.

Propriétés

IUPAC Name |

3,4-diacetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6(14)12-9-4-3-8(11(16)17)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTLCMPYQOFKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371023 | |

| Record name | 3,4-diacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205873-56-9 | |

| Record name | 3,4-diacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diacetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.